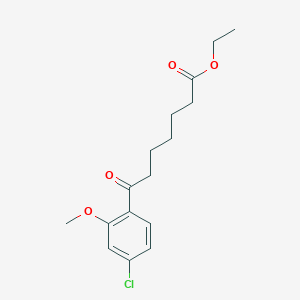

Ethyl 7-(4-chloro-2-methoxyphenyl)-7-oxoheptanoate

Description

Properties

IUPAC Name |

ethyl 7-(4-chloro-2-methoxyphenyl)-7-oxoheptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21ClO4/c1-3-21-16(19)8-6-4-5-7-14(18)13-10-9-12(17)11-15(13)20-2/h9-11H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIJPTOJFRFEXAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCC(=O)C1=C(C=C(C=C1)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Ethyl 7-oxoheptanoate Backbone

The core structure, ethyl 7-oxoheptanoate, is commonly synthesized via esterification and Grignard reaction routes:

Esterification of Pimelic Acid: Pimelic acid undergoes esterification with ethanol in the presence of acid catalysts such as sulfuric acid or hydrochloric acid to yield ethyl pimelate, which is then oxidized to introduce the ketone group at the 7-position. This method is classical but less favored industrially due to multiple steps and moderate yields.

Grignard Reaction Route: A more industrially relevant method involves preparing a Grignard reagent from 1-bromo-5-chloropentane and magnesium in anhydrous diethyl ether or toluene under nitrogen atmosphere. This Grignard reagent is then reacted with diethyl oxalate (oxalic acid diethyl ester) at low temperatures (-15 to -25 °C) to form ethyl 7-chloro-2-oxoheptanoate intermediates. Subsequent hydrolysis and purification yield ethyl 7-oxoheptanoate derivatives with high purity and yields around 70-90%.

Introduction of the 4-chloro-2-methoxyphenyl Group

The aromatic substitution to introduce the 4-chloro-2-methoxyphenyl moiety typically involves:

Nucleophilic Aromatic Substitution or Coupling Reactions: The 7-oxoheptanoate intermediate can be functionalized by coupling with 4-chloro-2-methoxyphenyl derivatives through carbon-carbon bond-forming reactions such as Friedel-Crafts acylation or palladium-catalyzed cross-coupling (e.g., Suzuki or Heck reactions). These methods allow selective attachment of the substituted phenyl ring at the 7-position ketone carbon.

Alternative Routes: Some protocols may involve preparing the substituted phenyl Grignard reagent or organolithium reagent from 4-chloro-2-methoxyphenyl halides, which then react with suitable electrophilic intermediates to form the target compound.

Purification and Characterization

Purification: The crude product is purified by techniques such as vacuum distillation, recrystallization, or column chromatography using solvent systems like hexane/ethyl acetate gradients to achieve high purity (above 95%).

Characterization: Structural confirmation is performed using spectroscopic methods including:

- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR to confirm ester, ketone, and aromatic protons and carbons.

- Mass Spectrometry (MS): To verify molecular weight and fragmentation patterns.

- Infrared Spectroscopy (IR): To confirm carbonyl (ester and ketone) functional groups with characteristic absorption near 1720 cm^-1.

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Grignard formation | 1-bromo-5-chloropentane + Mg in anhydrous diethyl ether or toluene, N2 atmosphere, 0 to 15 °C | - | Formation of Grignard reagent |

| 2 | Condensation | Grignard reagent + diethyl oxalate, -15 to -25 °C, N2 atmosphere | 70-90 | Formation of ethyl 7-chloro-2-oxoheptanoate intermediate |

| 3 | Hydrolysis | Acidic aqueous solution (e.g., 10% H2SO4), 5-10 °C | - | Hydrolysis to ketone ester |

| 4 | Aromatic substitution | Coupling with 4-chloro-2-methoxyphenyl derivative, Pd-catalyst or Friedel-Crafts conditions | Variable | Introduction of substituted phenyl ring |

| 5 | Purification | Vacuum distillation, chromatography | >95 | Final product isolation |

Catalyst and Solvent Effects: Use of polar aprotic solvents (e.g., toluene, diethyl ether) and controlled low temperatures during Grignard and condensation steps improve selectivity and yield.

Reaction Monitoring: Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are employed to monitor reaction progress and purity.

Yield Optimization: Adjusting the molar ratios of reagents, reaction time, and temperature can enhance yields. For example, slow addition of Grignard reagent to diethyl oxalate at low temperature minimizes side reactions.

Environmental and Safety Considerations: Use of inert atmosphere and anhydrous conditions is critical to prevent reagent degradation. Proper handling of magnesium and halogenated reagents is necessary to avoid hazards.

The preparation of Ethyl 7-(4-chloro-2-methoxyphenyl)-7-oxoheptanoate is a multi-step process involving the synthesis of a ketone-containing heptanoate ester backbone followed by aromatic substitution to introduce the 4-chloro-2-methoxyphenyl group. The most reliable and scalable methods utilize Grignard chemistry for backbone construction and palladium-catalyzed coupling or electrophilic aromatic substitution for phenyl ring attachment. Careful control of reaction conditions and purification steps ensures high yield and purity suitable for further applications in organic synthesis and pharmaceutical intermediates.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-(4-chloro-2-methoxyphenyl)-7-oxoheptanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The chloro group on the aromatic ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

Oxidation: 7-(4-chloro-2-methoxyphenyl)-7-oxoheptanoic acid.

Reduction: 7-(4-chloro-2-methoxyphenyl)-7-hydroxyheptanoate.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmacological Applications

Anticoagulant Development

One of the primary applications of ethyl 7-(4-chloro-2-methoxyphenyl)-7-oxoheptanoate is in the development of anticoagulants. This compound is a precursor for the synthesis of Apixaban, a well-known anticoagulant used in the prevention and treatment of venous thromboembolism and atrial fibrillation. The synthesis routes often involve complex organic transformations that yield high-purity analogs suitable for pharmaceutical use .

Mechanism of Action

Apixaban, derived from this compound, acts as a selective inhibitor of Factor Xa in the coagulation cascade, effectively reducing thrombin generation and clot formation. Studies indicate that modifications to the this compound structure can enhance its pharmacokinetic properties, making it a valuable scaffold for further drug development .

Synthetic Chemistry

Synthetic Routes

The synthesis of this compound typically involves several steps, including acylation reactions and cyclizations. For instance, an alternative synthetic strategy has been reported where this compound is synthesized through the reaction of 4-chlorovaleroyl chloride with specific phenolic intermediates .

Yield and Purity

The synthesis processes are optimized to achieve high yields and purity levels, essential for pharmaceutical applications. Techniques such as recrystallization and chromatographic methods are employed to purify the final product effectively .

Case Studies

Case Study: Apixaban Analogues

A notable case study involves the synthesis of Apixaban analogues from this compound. Researchers have explored various reaction conditions to optimize yields, reporting success rates upwards of 96% in certain transformations . These studies highlight the versatility of this compound as a synthetic building block.

Case Study: Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of derivatives derived from this compound has provided insights into how modifications can impact biological activity. Variations in substituents on the aromatic ring have been shown to significantly influence anticoagulant efficacy and selectivity against Factor Xa .

Mechanism of Action

The mechanism of action of Ethyl 7-(4-chloro-2-methoxyphenyl)-7-oxoheptanoate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Substituent Effects on Physical and Chemical Properties

The phenyl ring substituents significantly influence molecular weight, polarity, and reactivity. Key analogues include:

Key Observations :

- Molecular Weight : Chlorine and methoxy substituents increase molecular weight compared to methyl groups. For example, the 4-chloro derivative (282.76 g/mol) is heavier than the 2-methyl analogue (262.35 g/mol) .

- Polarity : The 4-methoxy derivative (278.35 g/mol) is less polar than the 4-chloro-2-methoxy compound due to the absence of an electron-withdrawing group .

- Synthesis Yields: this compound analogues (e.g., compound 4e in ) show moderate yields (~54%), suggesting steric or electronic challenges in synthesis compared to simpler derivatives .

Stability and Handling Considerations

- Storage: Ethyl 7-(4-methoxyphenyl)-7-oxoheptanoate is stable at room temperature with 97% purity , whereas biphenyl analogues require precautions to avoid inhalation or skin contact .

- Reactivity: Chlorine substituents (e.g., in ethyl 7-chloro-2-oxoheptanoate) may increase susceptibility to nucleophilic attack compared to methoxy or methyl groups .

Biological Activity

Ethyl 7-(4-chloro-2-methoxyphenyl)-7-oxoheptanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, structure-activity relationships, and case studies that highlight its pharmacological effects.

Chemical Structure and Synthesis

The molecular formula for this compound is . The synthesis of this compound typically involves multi-step organic reactions, often starting from readily available aromatic compounds and employing methods such as esterification and acylation.

Anticancer Activity

This compound has been evaluated for its anticancer properties through various in vitro assays. A notable study utilized the National Cancer Institute's (NCI) 60-cell line screening protocol to assess its efficacy against different cancer types, including leukemia, melanoma, and breast cancer.

Table 1: Anticancer Activity Screening Results

| Cell Line | Mean Growth (%) | Growth Inhibition (%) |

|---|---|---|

| RPMI-8226 (Leukemia) | 92.48 | 7.52 |

| CCRF-CEM (Leukemia) | 92.77 | 7.23 |

| K-562 (Leukemia) | 92.90 | 7.10 |

| SF-539 (CNS) | 92.74 | 7.26 |

| Average Growth | 104.68 | - |

The results indicated that the compound exhibited low levels of anticancer activity, with average growth percentages indicating minimal inhibition across the tested cell lines .

Enzyme Inhibition Studies

Further investigations have focused on the compound's ability to inhibit specific enzymes associated with cancer progression. For instance, studies have shown that this compound does not effectively inhibit Cathepsin B, a cysteine protease implicated in tumor metastasis . This suggests that while the compound may have some biological activity, it may not be suitable as a direct therapeutic agent targeting this particular pathway.

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound has been explored to optimize its biological activity. Variations in the substituents on the phenyl ring have been shown to significantly affect the compound's potency against various biological targets. For example, modifications to the chloro and methoxy groups can alter the lipophilicity and electronic properties of the molecule, impacting its interaction with biological macromolecules .

In Vivo Studies

In vivo studies have also been conducted to evaluate the pharmacokinetics and bioavailability of this compound. Animal models were used to assess absorption, distribution, metabolism, and excretion (ADME) properties. These studies are crucial for understanding how the compound behaves in a biological system and its potential therapeutic window.

Comparative Analysis with Related Compounds

Comparative analyses with structurally similar compounds have revealed insights into the relative efficacy of this compound. For instance, compounds with additional functional groups or altered ring structures often demonstrated enhanced biological activities or improved selectivity for specific targets .

Table 2: Comparison of Biological Activities

| Compound Name | IC50 (nM) | Target Enzyme/Pathway |

|---|---|---|

| This compound | >1000 | Cathepsin B |

| Compound A | <50 | CSF1R |

| Compound B | <20 | EGFR |

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed for preparing ethyl 7-(4-chloro-2-methoxyphenyl)-7-oxoheptanoate, and how can reaction conditions be optimized?

- Methodology : A modified approach involves the oxidation of cycloheptanone derivatives. For example, cycloheptanone can react with potassium persulfate in ethanol/methanol to form ethyl 7-hydroxyheptanoate, which is subsequently oxidized with pyridinium chlorochromate (PCC) to yield the 7-oxoheptanoate backbone . Substituted phenyl groups (e.g., 4-chloro-2-methoxyphenyl) can be introduced via Friedel-Crafts acylation or nucleophilic substitution at the ketone intermediate. Optimization may focus on solvent selection (e.g., dichloromethane for acylation), temperature control (0–5°C to suppress side reactions), and catalyst loading (e.g., AlCl₃ for electrophilic aromatic substitution) .

Q. What spectroscopic techniques are critical for characterizing the structure and purity of this compound?

- Methodology :

- ¹H NMR : Key signals include the ester methyl triplet (δ ~1.22 ppm, J = 7.2 Hz), the α-protons to the ketone (δ ~2.45 ppm, multiplet), and aromatic protons from the 4-chloro-2-methoxyphenyl group (δ ~6.8–7.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion ([M+H]⁺ for C₁₆H₁₉ClO₄, expected m/z ~318.0972).

- IR Spectroscopy : Stretching frequencies for the ester carbonyl (~1740 cm⁻¹) and ketone (~1715 cm⁻¹) are diagnostic .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodology :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (H315/H319 hazards) .

- Ventilation : Use fume hoods to avoid inhalation of vapors (H335).

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste (P501) .

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent degradation (P233/P235) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for the synthesis of this compound?

- Methodology :

- Design of Experiments (DoE) : Systematically vary parameters (e.g., catalyst type, solvent polarity) to identify critical factors. For example, AlCl₃ may improve electrophilic substitution efficiency compared to FeCl₃ in aryl ketone formation .

- Kinetic Analysis : Monitor reaction progress via TLC or in situ IR to detect intermediates (e.g., hemiacetal byproducts from residual alcohol solvents).

- Side Reaction Mitigation : Add molecular sieves to scavenge water in esterification steps, reducing hydrolysis .

Q. What mechanistic insights explain the reactivity of the 7-oxoheptanoate moiety in nucleophilic acyl substitution reactions?

- Methodology :

- Computational Modeling : Density Functional Theory (DFT) calculations can map electron density at the ketone carbonyl, revealing susceptibility to nucleophilic attack. The electron-withdrawing 4-chloro group enhances electrophilicity, while the 2-methoxy group may sterically hinder certain pathways .

- Isotopic Labeling : Use ¹⁸O-labeled water to track hydrolysis pathways in aqueous conditions.

- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated substrates to identify rate-determining steps .

Q. How does structural modification of the aryl group (e.g., replacing 4-chloro-2-methoxyphenyl with 4-nitrophenyl) affect bioactivity?

- Methodology :

- Structure-Activity Relationship (SAR) Studies : Synthesize analogs (e.g., 4-nitrophenyl, 4-ethylphenyl) and test in biological assays (e.g., enzyme inhibition). The 4-chloro group may enhance lipophilicity and membrane permeability, while electron-withdrawing groups (e.g., NO₂) could alter binding affinity .

- Pharmacokinetic Profiling : Compare metabolic stability (e.g., microsomal assays) and plasma protein binding (e.g., equilibrium dialysis) to optimize drug-like properties .

Q. What analytical challenges arise in quantifying trace impurities during scale-up synthesis?

- Methodology :

- HPLC-MS/MS : Use reverse-phase C18 columns with gradient elution (water/acetonitrile + 0.1% formic acid) to separate impurities.

- Limit of Detection (LOD) : Validate methods per ICH Q2 guidelines, ensuring sensitivity to impurities <0.1% (e.g., residual AlCl₃ or unreacted starting materials) .

- Forced Degradation Studies : Expose the compound to heat, light, and humidity to identify degradation products (e.g., ester hydrolysis to carboxylic acid) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.